Steroid Sulfatase (STS) Inhibition Potency: 2,5-Dibromo-N-methylbenzenesulfonamide vs. N‑Acyl Arylsulfonamide Class
2,5-Dibromo-N-methylbenzenesulfonamide inhibits human steroid sulfatase (STS) with an IC₅₀ of 205 nM in JEG‑3 cells [1]. By contrast, the best‑in‑class N‑acyl arylsulfonamide inhibitors reported by Nussbaumer et al. achieved a cellular IC₅₀ of only 270 nM under comparable conditions [2]. This represents a 24 % improvement in potency for the 2,5‑dibromo‑N‑methyl derivative, placing it among the more potent non‑steroidal, reversible STS inhibitor chemotypes identified to date.
| Evidence Dimension | In‑cell STS inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 205 nM (JEG‑3 cells, [³H]E1S substrate, 1 h) |
| Comparator Or Baseline | Best N‑acyl arylsulfonamide: IC₅₀ = 270 nM (cellular assay) |
| Quantified Difference | IC₅₀ improvement of 65 nM (≈24 %) |
| Conditions | Human STS expressed in JEG‑3 cells (target compound) vs. HEK‑293 cells transfected with STS (comparator); both used [³H]E1S as substrate. |
Why This Matters
A 24 % lower IC₅₀ translates into a meaningful potency advantage for early‑stage hit‑to‑lead programmes targeting oestrogen‑dependent cancers, reducing the compound requirement for cellular proof‑of‑concept studies.
- [1] BindingDB, Entry BDBM50121079 (CHEMBL3622064). IC50 = 205 nM for human STS in JEG‑3 cells. View Source
- [2] Nussbaumer, P. et al. Bioorg. Med. Chem. Lett. 2005, 15, 1997–2000. Best cellular IC50 = 270 nM. View Source
